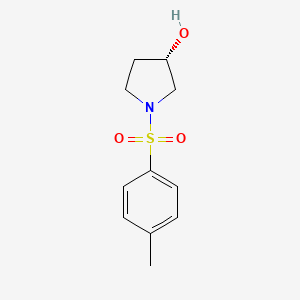

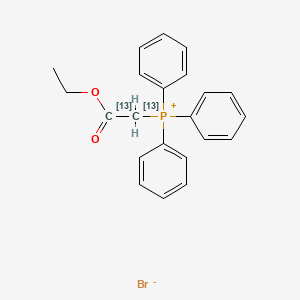

(S)-1-Tosylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential .Applications De Recherche Scientifique

Organocatalysis

(S)-1-Tosylpyrrolidin-3-ol is a significant compound in the field of asymmetric catalysis, specifically in organocatalytic reactions. For instance, it has been used in the synthesis of chiral organocatalysts which are crucial for promoting asymmetric Michael addition reactions. These catalysts facilitate reactions with good to high yield and excellent enantioselectivities, often involving the formation of a hydrogen bond between the catalyst and the reactant (Cui Yan-fang, 2008).

Synthesis of Complex Molecules

The compound has also been utilized in the synthesis of complex molecules, acting as an essential intermediate or building block. For example, in the synthesis of intercalating nucleic acids (INAs) with the insertion of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is crucial for the development of therapeutic agents targeting genetic materials. These studies demonstrate the compound's role in modifying oligodeoxynucleotides to form intercalating nucleic acids, thereby affecting the stability of DNA and RNA duplexes (V. Filichev & E. Pedersen, 2003).

Catalysis and Synthesis

In addition, (S)-1-Tosylpyrrolidin-3-ol has been implicated in studies involving Ruthenium-catalyzed cascade cycloisomerization/isomerization reactions. These studies highlight its application in generating complex molecular structures, such as 3-Methyl-4-methylene-N-tosylpyrrolidine and 3,4-DimethylN-tosylpyrroline, showcasing its versatility in organic synthesis and catalysis (I. Özdemir et al., 2004).

Antiviral Activity

Moreover, derivatives of (S)-1-Tosylpyrrolidin-3-ol have been explored for their antiviral activities, specifically as inhibitors of human rhinovirus 3C protease. This research indicates the potential pharmaceutical applications of compounds derived from (S)-1-Tosylpyrrolidin-3-ol, offering insights into the design of novel antiviral drugs (A. Patick et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Tosylpyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)